Structural Divergence from H-9: N-(2-Methoxyethyl) vs. N-(2-Aminoethyl) Substitution
N-(2-Methoxyethyl)isoquinoline-5-sulfonamide differs from the prototypical H-9 analog (N-(2-aminoethyl)isoquinoline-5-sulfonamide) by replacement of the terminal –NH₂ group with a –OCH₃ group. This single-atom substitution (N→O) eliminates the cationic amine at physiological pH while introducing an ether oxygen that can act solely as a hydrogen-bond acceptor rather than a donor/acceptor pair. H-9 exhibits very weak kinase inhibition (IC₅₀ = 300,000 nM against casein kinase) [1]. The methoxyethyl modification alters the electrostatic and hydrogen-bonding profile at the solvent-exposed region of the ATP-binding pocket, a region known to critically influence isoquinoline-5-sulfonamide selectivity as demonstrated by the 590-fold PKA/PKC selectivity window achieved through optimized N-substitution in H-89 .
| Evidence Dimension | N-substituent chemical functionality |
|---|---|
| Target Compound Data | N-(2-methoxyethyl): terminal –OCH₃; hydrogen-bond acceptor only; neutral at pH 7.4; calculated logP ~1.87 [2] |
| Comparator Or Baseline | H-9 (N-(2-aminoethyl)isoquinoline-5-sulfonamide): terminal –NH₂; hydrogen-bond donor and acceptor; cationic at pH 7.4; IC₅₀ (casein kinase) = 300,000 nM [1] |
| Quantified Difference | Functional group switch: –NH₂ → –OCH₃; charge state change (+1 → 0); H-bond donor count reduction (1 → 0) |
| Conditions | Structural comparison based on chemical identity; H-9 activity data from casein kinase assay, pH 7.4, 2°C [1] |
Why This Matters
The N→O substitution eliminates a cationic charge present in H-9, which may reduce off-target interactions with anionic phospholipid-binding sites while altering kinase hinge-region binding—a key parameter for guiding analog selection in focused library design.
- [1] BindingDB BDBM50011236 (CHEMBL344314): Isoquinoline-5-sulfonic acid (2-amino-ethyl)-amide (H-9). IC₅₀ = 300,000 nM against casein kinase, pH 7.4, 2°C. View Source
- [2] Nature Precedings. Table 2: Physicochemical properties and in vitro data used in simulations. logP 1.87; Solubility 2.639 mg/mL (estimated by ADMET Predictor). View Source
